[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetate
描述
属性
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-23(21(15-22)10-3-2-4-11-21)19(24)13-26-20(25)14-27-18-9-8-16-6-5-7-17(16)12-18/h8-9,12H,2-7,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMFGQSQZYZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC(=O)CSC1=CC2=C(CCC2)C=C1)C3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
相似化合物的比较
Comparison with Similar Compounds
To contextualize its properties, the compound is compared with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
*Calculated based on formula.
†Estimated from structural complexity.
Structural Analogues
- Spirocyclic Indene Derivatives (e.g., B12): B12 () shares the 2,3-dihydroindenyl core with the target compound but incorporates a spirocyclic oxazolidinone system. This structural rigidity may enhance target selectivity compared to the target compound’s flexible sulfide linker .
- Fluorinated Analogues (e.g., Sigma-Aldrich SML3024): The presence of fluorine and trifluoromethyl groups in SML3024 () improves metabolic stability and membrane permeability, a feature absent in the target compound.
Functional Group Analysis
- Cyano Group: The 1-cyanocyclohexyl group in the target compound is analogous to the cyano-indole moiety in . Cyano groups often enhance binding affinity via dipole interactions or serve as metabolic blockers .
- Sulfanyl Linkers : The indene-sulfanyl-acetate group is unique among the compared compounds. Sulfanyl linkers may confer redox activity or modulate solubility, contrasting with sulfonamide () or ester-based () linkers .
常见问题
Q. What are the recommended methodologies for synthesizing [compound] with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Reagent Selection : Use of 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid as a starting material, coupled with cyanocyclohexyl-methylamine derivatives via carbodiimide-mediated coupling (e.g., EDC or DCC) .
- Reaction Conditions : Optimize pH and temperature (e.g., reflux in acetic acid for 3–5 hours) to ensure proper esterification and amide bond formation .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
- Characterization : Validate purity via HPLC and confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the compound’s structural and stereochemical properties?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H NMR to identify proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, indenyl sulfanyl groups at δ 3.1–3.5 ppm) and ¹³C NMR to confirm carbonyl (C=O) and nitrile (C≡N) functionalities .
- X-ray Crystallography : Resolve stereochemistry by growing single crystals in DMSO/water and analyzing diffraction patterns .
- FT-IR : Detect characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
Q. What safety protocols should be followed during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; monitor for acute toxicity (LD50 data pending). In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis of the ester and nitrile groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, using acetonitrile as a solvent may reduce side reactions compared to THF .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .
- Computational Modeling : Employ density functional theory (DFT) to predict transition states and optimize activation energies (e.g., via Gaussian 16 software) .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved?
- Methodological Answer :
- Cross-Validation : Re-run NMR with deuterated solvents (e.g., DMSO-d6) to eliminate solvent artifacts. Confirm molecular weight via HRMS and compare with theoretical values .
- Isotopic Labeling : Synthesize a ¹³C-labeled analog to clarify ambiguous carbon signals .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening cyclohexyl ring protons .
Q. What computational approaches are suitable for predicting the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., cyclooxygenase-2) based on the indenyl sulfanyl moiety’s hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories in GROMACS to assess binding kinetics .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict pharmacokinetic properties .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via UPLC-MS and identify breakdown products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics and derive Arrhenius plots to predict shelf-life .
Q. What strategies can address low reproducibility in biological activity assays?
- Methodological Answer :
- Assay Standardization : Pre-treat cell lines with cytochrome P450 inhibitors to minimize metabolic variability .
- Positive/Negative Controls : Include reference compounds (e.g., indomethacin for COX inhibition) and solvent-only controls to validate assay conditions .
- Data Normalization : Use Z-score or percent inhibition metrics to account for inter-experimental variability .
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